3',4'-Methylenedioxy-N-tert-butylcathinone (hydrochloride) is an analytical reference material that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications
Anticonvulsant agents: Compounds incorporating the benzodioxole moiety have shown potential as anticonvulsant agents [].
Insecticide synergists: Some benzodioxole derivatives, like dillapiol and sesamol, exhibit insecticide synergy by inhibiting CYP3A4 enzymes, which are involved in insecticide detoxification [].
QSAR studies: Benzodioxole-containing compounds are utilized in quantitative structure-activity relationship (QSAR) studies to predict their environmental toxicity and understand their impact on aquatic organisms [].
Synthetic intermediates: As demonstrated in the synthesis of Egonol, a natural product, benzodioxole derivatives serve as crucial intermediates in organic synthesis, enabling access to complex molecular scaffolds [].
Compound Description: This compound is a potent inhibitor of human CYP3A4, exhibiting an IC50 value of 0.086 μM []. CYP3A4 is a key enzyme involved in drug metabolism, and inhibitors of this enzyme can significantly impact drug pharmacokinetics.
Relevance: Both this compound and 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride share the benzo[d][1,3]dioxole moiety as a central structural feature []. This ring system is commonly found in various natural products and pharmaceuticals.
Compound Description: Dillapiol is a natural insecticide synergist known to inhibit human CYP3A4, albeit with lower potency compared to its synthetic analogs like 5-(Benzyloxy)-6-(3-phenylsulfonyl)propyl)benzo[d][1,3]dioxole. It has an IC50 value of 9.2 μM for CYP3A4 inhibition [].
Relevance: Similar to 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride, Dillapiol also contains the benzo[d][1,3]dioxole core structure []. The presence of this shared moiety suggests potential similarities in their binding interactions with CYP3A4.
Compound Description: Sesamol is another natural insecticide synergist that serves as a structural starting point for developing potent CYP3A4 inhibitors [].
Relevance: Sesamol shares the benzo[d][1,3]dioxole core with 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride []. This structural similarity highlights the importance of the benzo[d][1,3]dioxole moiety in the context of CYP3A4 inhibition.
Compound Description: This group represents a series of fourteen synthetic analogs designed and evaluated for their inhibitory activity against CYP3A4 [].
Relevance: The 5-(Benzyloxy-6-(2 propenyl)benzo[d][1,3]dioxoles share the core benzo[d][1,3]dioxole structure with 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride, emphasizing the significance of this structural motif in designing CYP3A4 inhibitors [].
Compound Description: This specific derivative exhibits anti-malarial activity and has been structurally characterized through crystallography [].
Relevance: This compound and 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride both incorporate the benzo[d][1,3]dioxol-5-ylmethyl moiety within their structures []. This shared substructure suggests potential overlap in their pharmacological targets or mechanisms of action, despite their distinct biological activities.
Compound Description: This compound, structurally characterized in its active dihydrated salt form, shows anti-malarial activity []. Structural analysis highlights the importance of specific functional groups, including the hydroxyl group, benzyl group, and methylene substituents, in contributing to its biological activity [].
Relevance: The presence of the benzo[d][1,3]dioxol-5-ylmethyl group in both this compound and 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride suggests a potential relationship in their binding interactions with biological targets, despite having different pharmacological profiles [].
Compound Description: This series of compounds was designed using ligand-based drug discovery and molecular hybridization as potential anticonvulsant agents [].
Relevance: This series and 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride share the benzo[d][1,3]dioxol-5-yl moiety as a key structural component []. This suggests the potential for overlapping pharmacological activities or targets, despite their distinct structures and intended therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3'-Ethoxy-5,6-dihydro spinosyn J 17-pseudoaglycone is a degradation product of 3’-ethoxy-5,6-dihydro spinosyn J, a component of the insecticide spinosyn J. It has no insecticidal activity against the tobacco budworm up to a concentration of 64 ppm.
4-methyl Pentedrone (hydrochloride) is a certified reference material categorized as a cathinone. This product is intended for research and forensic applications.
Curcumin-d6 is intended for use as an internal standard for the quantification of curcumin by GC- or LC-MS. Curcumin is the major yellow pigment in turmeric and curry and has antioxidant, anti-inflammatory, and antitumor activities. It inhibits nitric oxide (NO) production (IC50 = 6 μM) and reduces inducible nitric oxide synthase (iNOS) activity in LPS-stimulated RAW 264.7 cells. Curcumin inhibits release of histamine and the inflammatory cytokines TNF-α, IL-1β, IL-6, and IL-8 from HMC-1 mast cells. In vivo, curcumin decreases serum levels of histamine and TNF-α, inhibits histopathological changes of nasal mucosa, and decreases the number of sneezes and nasal rubbing in a mouse model of ovalbumin-induced rhinitis. Curcumin (100 or 200 mg/kg) prevents ovalbumin-induced accumulation of 3-nitrotyrosine (3-NT), a marker of oxidative stress, in mouse heart. Topical administration of curcumin (1-10 μmol) reduces the number of tumors induced by phorbol 12-myristate 13-acetate (TPA;) in mouse skin. Dietary administration of curcumin reduces the number of tongue neoplasms and preneoplastic lesions induced by 4-nitroquinoline 1-oxide (4-NQO) in rats.
Regorafenib-13C-d3 is intended for use as an internal standard for the quantification of regorafenib by GC- or LC-MS. Regorafenib is an orally bioavailable multi-kinase inhibitor with anticancer activity. It inhibits RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ with IC50 values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively. Regorafenib also inhibits B-RAF, VEGFR3, FGFR, and Tie2 (IC50s = 28, 46, 202, and 311 nM, respectively) as well as other kinases. In vivo, regorafenib (10 mg/kg) reduces tumor size in the MDA-MB-231 breast and 786-O renal cancer mouse xenograft models. It also reduces tumor microvessel area and inhibits tumor growth in a panel of mouse xenograft models. Formulations containing regorafenib have been used in the treatment of advanced gastrointestinal stromal tumors and metastatic colorectal cancer.
Brimonidine-d4 is intended for use as an internal standard for the quantification of brimonidine by GC- or LC-MS. Brimonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 2.7, 52, and 44 nM for α2A, α2B, and α2C-ARs, respectively, in CHO cells). It is selective for α2-ARs over α1-ARs (Ki = 1,800 nM in human brain). Brimonidine lowers intraocular pressure in DBA/2J mice, a model of glaucoma, to control levels when applied topically to the eye as a 0.1% solution. It also inhibits glutamate release, prevents upregulation of NMDA receptors containing NR1 and NR2A subunits, and protects rat retinal ganglion cells against glutamate excitotoxicity in a rat model of retinal ischemia when administered at a dose of 1 mg/kg per day. Formulations containing brimonidine have been used in the treatment of open-angle glaucoma and ocular hypertension.
Ranolazine-d5 is intended for use as an internal standard for the quantification of ranolazine by GC- or LC-MS. Ranolazine is a piperazine derivative with cardioprotective activity. It reduces the late sodium current (INa) in mouse myocytes expressing the long QT syndrome 3 mutant sodium channel DKPQ, ventricular myocytes isolated from a canine model of heart failure, guinea pig ventricular myocytes exposed to hydrogen peroxide or anemone toxin-II, and HEK293 cells expressing human Nav1.5 channels (IC50s = 5.9-15 μM) as well as the late potassium current (IKr) in canine ventricular myocytes and HEK293 cells (IC50s = 11.5 and 14.4 μM, respectively). Ranolazine also inhibits radioligand binding to α1-, β1-, and β2-adrenergic receptors (Kis = 8.2-19.5, 1.4-8.6, and 0.5-14.8 μM, respectively). In vivo, ranolazine (480 μg/kg per min) reduces clofilium-induced prolongation of the QTc interval and Torsade de Pointes (TdP) in rabbits. Ranolazine also reduces interstitial collagen deposition as well as atrial natriuretic peptide (ANP;), connective tissue growth factor (CTGF), brain natriuretic peptide (BNP;), and matrix metalloproteinase-2 (MMP-2) mRNA levels, and prevents left ventricular dilation in a mouse model of cardiotoxicity induced by doxorubicin.
YW3-56 is an inhibitor of protein arginine deiminase 2 (PAD2) and PAD4 (IC50s = 0.5-1 and 1-5 μM, respectively). It inhibits the growth of U2OS osteosarcoma cells (IC50 = ~2.5 μM) in a p53-dependent manner via induction of SESN2 and subsequent inhibition of mTORC1. YW3-56 (10 mg/kg) reduces tumor growth in an S-180 murine sarcoma tumor model. It also inhibits tumor growth in the 1883 MDA-MB-231 breast cancer bone metastasis mouse xenograft model.
(S)-3’-amino Blebbistatin is a more stable and less phototoxic form of (–)-blebbistatin, which is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 80 µM). Through these effects, it blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a 3’-amino group decreases the inherent fluorescence while retaining the activity of (–)-blebbistatin. (S)-3'-amino Blebbistatin has the same stereochemistry as the active (–)-blebbistatin enantiomer.